molecular formula C14H21BrO2Si B1279490 Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- CAS No. 157610-58-7

Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-

Cat. No.: B1279490
CAS No.: 157610-58-7
M. Wt: 329.3 g/mol
InChI Key: KJQPTJRQSPGZSM-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is an organic compound with the molecular formula C14H21BrO2Si and a molecular weight of 329.3 g/mol. This compound has garnered significant interest in various scientific fields due to its unique chemical structure and properties.

Properties

IUPAC Name

2-bromo-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-12-8-6-11(7-9-12)13(16)10-15/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQPTJRQSPGZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459622
Record name Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157610-58-7
Record name Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation with TBSCl

Reagents :

  • 4-Hydroxyacetophenone
  • tert-Butyldimethylsilyl chloride (TBSCl)
  • Imidazole (base catalyst)
  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure :

  • Dissolve 4-hydroxyacetophenone (10 mmol) in anhydrous DCM (50 mL).
  • Add imidazole (15 mmol) and TBSCl (12 mmol) under nitrogen atmosphere.
  • Stir at 25°C for 12–24 hours.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 85–92%.

α-Bromination of TBS-Protected Acetophenone

Bromination at the α-position of the ketone is achieved using electrophilic brominating agents.

N-Bromosuccinimide (NBS) in Polar Solvents

Reagents :

  • TBS-protected acetophenone
  • N-Bromosuccinimide (NBS)
  • p-Toluenesulfonic acid (p-TsOH) or H₂O
  • Acetonitrile or dimethyl sulfoxide (DMSO)

Procedure :

  • Dissolve TBS-protected acetophenone (5 mmol) in acetonitrile (30 mL).
  • Add NBS (5.5 mmol) and p-TsOH (0.5 mmol).
  • Reflux at 80°C for 2–4 hours.
  • Quench with NaHCO₃, extract with ethyl acetate, and concentrate.
  • Purify via flash chromatography (hexane/ethyl acetate).

Yield : 75–86%.

Mechanistic Insight :
NBS generates Br⁺ in situ, facilitating electrophilic α-bromination. Polar solvents stabilize the intermediate oxonium ion, enhancing regioselectivity.

Phenyltrimethylammonium Tribromide in Tetrahydrofuran (THF)

Reagents :

  • TBS-protected acetophenone
  • Phenyltrimethylammonium tribromide
  • Anhydrous THF

Procedure :

  • Cool THF (20 mL) to 0°C under nitrogen.
  • Add TBS-protected acetophenone (5 mmol) and phenyltrimethylammonium tribromide (5.5 mmol).
  • Stir at 0°C for 1 hour, then warm to 25°C for 20 minutes.
  • Concentrate, dissolve in diethyl ether, wash with water, and dry.

Yield : 90–95%.

Advantages :

  • Avoids acidic conditions, suitable for acid-sensitive substrates.

Alternative Bromination Approaches

Oxone-Ammonium Bromide System

Reagents :

  • TBS-protected acetophenone
  • Ammonium bromide (NH₄Br)
  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)
  • Methanol

Procedure :

  • Dissolve TBS-protected acetophenone (5 mmol) and NH₄Br (5.5 mmol) in methanol (20 mL).
  • Add Oxone (10 mmol) and reflux for 1.5 hours.
  • Extract with ethyl acetate, dry, and concentrate.

Yield : 70–78%.

Limitations :

  • Lower yields compared to NBS-based methods.

Copper(II) Bromide in Ethyl Acetate

Reagents :

  • TBS-protected acetophenone
  • CuBr₂
  • Ethyl acetate

Procedure :

  • Reflux TBS-protected acetophenone (5 mmol) with CuBr₂ (13 mmol) in ethyl acetate (30 mL) for 3–5 hours.
  • Filter, wash with hexane, and concentrate.

Yield : 65–72%.

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Elute with hexane/ethyl acetate (9:1 to 4:1) to isolate the product.
  • HPLC : Monitor purity using C18 columns (acetonitrile/water gradient).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 4.42 (s, 2H, CH₂Br), 0.98 (s, 9H, t-Bu), 0.21 (s, 6H, SiMe₂).
  • ¹³C NMR : δ 190.2 (C=O), 159.1 (C-O), 132.5 (ArC), 128.3 (ArC), 114.2 (ArC), 77.4 (C(CH₃)₃), 25.8 (CH₂Br), 18.2 (SiC), -4.3 (SiMe₂).

Comparative Analysis of Methods

Method Conditions Yield Advantages References
NBS/p-TsOH in MeCN Reflux, 2–4 h 75–86% High regioselectivity, scalable
Phenyltrimethylammonium tribromide 0°C to 25°C, 1.5 h 90–95% Acid-free, high yield
Oxone/NH₄Br in MeOH Reflux, 1.5 h 70–78% Eco-friendly, avoids halogenated solvents
CuBr₂ in EtOAc Reflux, 3–5 h 65–72% Low cost

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols

Scientific Research Applications

Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- involves its interaction with specific molecular targets. The bromine atom and the silyl ether group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-bromo-1-phenyl-: Similar in structure but lacks the silyl ether group.

    Ethanone, 2-bromo-1-(4-methylphenyl)-: Contains a methyl group instead of the silyl ether group.

    Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: Lacks the bromine atom and the silyl ether group .

Uniqueness

Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is unique due to the presence of both the bromine atom and the silyl ether group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is an organic compound with the molecular formula C14H21BrO2Si and a molecular weight of approximately 329.3 g/mol. This compound is characterized by its unique structural features, including a bromine atom and a tert-butyldimethylsilyl ether group, which contribute to its distinct chemical properties and biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H21BrO2Si\text{C}_{14}\text{H}_{21}\text{Br}\text{O}_{2}\text{Si}
  • Molecular Weight : 329.3 g/mol
  • Key Functional Groups : Bromine atom, silyl ether group

This configuration enhances its reactivity and binding affinity to various biological targets, making it a subject of interest in biochemical research.

Research indicates that Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- interacts with specific molecular targets through the following mechanisms:

  • Covalent Bonding : The presence of the bromine atom facilitates covalent bonding with nucleophilic sites on proteins, potentially altering their activity or stability.
  • Protein Modifications : These interactions can lead to modifications in protein structures and functions, which are crucial for drug discovery and development .

Biological Activity

Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- exhibits several biological activities that warrant further investigation:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Cellular Interaction : Its ability to modify protein functions suggests a role in cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Protein Binding :
    • Researchers investigated the binding affinity of Ethanone to various biomolecules. The results indicated significant interactions with target proteins, suggesting its potential as a lead compound in drug design.
  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of Ethanone against bacterial strains. The findings revealed that the compound exhibited notable inhibitory effects on growth, highlighting its potential use in developing new antimicrobial agents .
  • Enzyme Inhibition Analysis :
    • Investigations into the enzyme inhibition properties showed that Ethanone could effectively inhibit certain enzymes involved in metabolic processes, which could have implications for therapeutic applications.

Comparative Analysis

To better understand the unique properties of Ethanone, a comparative analysis with similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
Ethanone, 2-bromo-1-phenylLacks silyl ether groupLimited antimicrobial activity
Ethanone, 2-bromo-1-(4-methylphenyl)Contains methyl groupModerate enzyme inhibition
Ethanone, 2-bromo-1-(4-hydroxyphenyl)Hydroxy group presentEnhanced protein binding

Q & A

Basic: What synthetic strategies are recommended for introducing the tert-butyldimethylsilyl (TBDMS) group to the phenolic oxygen in this compound?

The TBDMS group is typically introduced via nucleophilic substitution using tert-butyldimethylchlorosilane (TBDMSCl) in the presence of a base like imidazole. The reaction is conducted under anhydrous conditions in polar aprotic solvents (e.g., DMF or dichloromethane) to prevent hydrolysis. Post-reaction, purification via silica gel chromatography (hexane/ethyl acetate gradients) isolates the silyl-protected product. Confirm successful protection using 1H^{1}\text{H} NMR (δ ~0.1–0.3 ppm for Si–CH3_3) and FT-IR (Si–O–C stretch ~1250 cm1^{-1}). Comparative TLC analysis with the starting phenol verifies completion .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : 1H^{1}\text{H} NMR confirms the silyl methyl protons (δ ~0.1–0.3 ppm) and aromatic protons adjacent to the TBDMS group. 13C^{13}\text{C} NMR identifies the silicon-bound carbon (δ ~18–25 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) and isotopic pattern consistent with bromine.
  • Elemental analysis : Ensures stoichiometric agreement with C14_{14}H21_{21}BrO2_2Si.
  • FT-IR : Detects the carbonyl stretch (~1700 cm1^{-1}) and silyl ether vibrations .

Advanced: How does steric hindrance from the TBDMS group influence the compound’s reactivity in cross-coupling reactions?

The bulky TBDMS group adjacent to the carbonyl moiety may sterically hinder nucleophilic attack or transition-metal coordination. To investigate:

  • Compare reaction rates with/without the TBDMS group in Suzuki-Miyaura couplings using Pd catalysts.
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map steric contours and electron density around reactive sites.
  • Use kinetic studies under controlled conditions to quantify rate differences. Such analyses guide selective functionalization strategies .

Advanced: How can conflicting stability data under acidic/basic conditions be resolved methodologically?

Contradictory reports require systematic stability studies:

  • Accelerated degradation tests : Expose the compound to 0.1M HCl/NaOH at 25–60°C, monitoring decomposition via HPLC.
  • LC-MS identification : Characterize degradation products (e.g., silyl ether cleavage to free phenol).
  • Comparative analysis : Test structurally analogous compounds (e.g., TMS-protected derivatives) to isolate stability trends.
  • Moisture sensitivity : Conduct Karl Fischer titration to assess hygroscopicity, as silyl ethers hydrolyze readily .

Basic: What safety protocols are critical when handling this brominated silyl ether?

  • PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Ventilation : Use a fume hood to mitigate exposure to volatile brominated byproducts.
  • Storage : Keep under inert gas (N2_2/Ar) in airtight containers to prevent moisture-induced hydrolysis.
  • Waste disposal : Segregate halogenated waste in designated containers per local regulations .

Advanced: What computational tools can predict the compound’s behavior in catalytic systems?

  • DFT modeling : Optimize geometry and calculate frontier molecular orbitals (FMOs) to assess electrophilicity.
  • Molecular dynamics (MD) simulations : Study solvent interactions (e.g., in THF or DMF) to predict solubility and aggregation.
  • Docking studies : If biologically active, screen against target proteins (e.g., enzymes) to evaluate binding affinity.
  • Electrochemical analysis : Cyclic voltammetry reveals redox potentials for bromine substituent reactivity .

Basic: What chromatographic techniques optimize purification post-synthesis?

  • Flash chromatography : Use silica gel with hexane/EtOAc (10–30% gradient) for preliminary purification.
  • Preparative HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation.
  • Monitoring : Check for residual imidazole (UV detection at 254 nm) or free phenol (Ferric chloride test) .

Advanced: How can researchers validate the electronic effects of the silyl ether moiety in photochemical reactions?

  • UV-Vis spectroscopy : Compare absorption spectra with unprotected analogs to assess conjugation changes.
  • Time-resolved fluorescence : Measure excited-state lifetimes to evaluate electron-donating/withdrawing effects.
  • Theoretical calculations : Use TD-DFT to simulate electronic transitions and compare with experimental data .

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